

Spectroscopic Profile of 2-Iodopyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodopyridin-3-ol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Iodopyridin-3-ol** (CAS: 40263-57-8), a crucial heterocyclic building block in pharmaceutical and chemical research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers researchers and drug development professionals a foundational dataset for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

- IUPAC Name: **2-iodopyridin-3-ol**
- Other Names: 2-Iodo-3-hydroxypyridine, 3-Pyridinol, 2-iodo-
- Molecular Formula: C₅H₄INO
- Molecular Weight: 220.996 g/mol [[1](#)]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the ¹H NMR spectral data for **2-Iodopyridin-3-ol**.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
OH	~10.8	Broad Singlet	-
H-6	7.840 - 7.85	Doublet of Doublets	J(H6,H5)=3.9, J(H6,H4)=2.3
H-4	7.209 - 7.20	Doublet of Doublets	-
H-5	7.150 - 7.17	Doublet of Doublets	-

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopic Data

Publicly available, experimentally determined ¹³C NMR data for **2-Iodopyridin-3-ol** could not be located in the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The major absorption bands for **2-Iodopyridin-3-ol** are presented below.

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3400-3200	O-H stretch (broad, indicative of hydrogen bonding)
~3100-3000	C-H stretch (aromatic)
~1600-1450	C=C and C=N stretching vibrations (aromatic ring)
~1200	C-O stretch
~800-700	C-H out-of-plane bending

Characteristic absorption ranges for the functional groups present. Specific peak values can be observed in the gas-phase IR spectrum available from the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of **2-Iodopyridin-3-ol** is summarized below.

Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
221	100	[M] ⁺ (Molecular Ion)
94	~80	[M-I] ⁺
66	~40	Fragmentation product

Data interpretation based on the mass spectrum from the NIST WebBook.^[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance series (e.g., 400 or 500 MHz). A sample of **2-Iodopyridin-3-ol** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is common. A small amount of **2-Iodopyridin-3-ol** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The

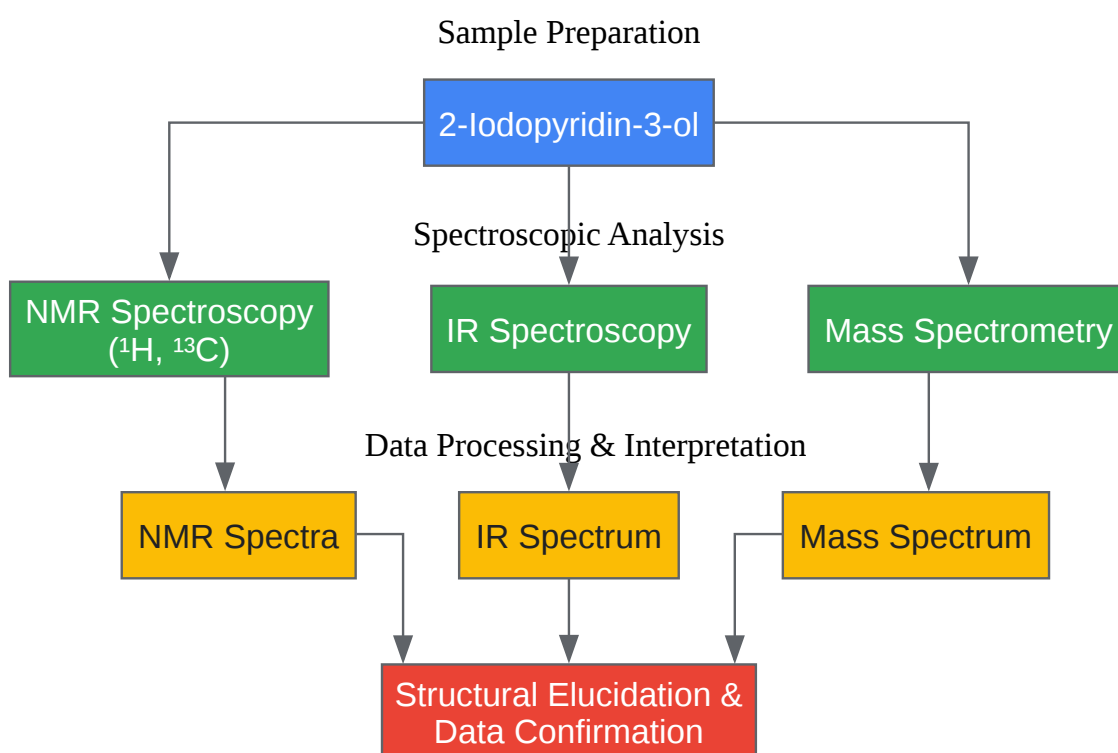
spectrum is then recorded over the range of 4000-400 cm^{-1} . Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile and thermally stable compounds. The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Iodopyridin-3-ol**.



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Caption: General workflow for the spectroscopic analysis of **2-Iodopyridin-3-ol**.

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References

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- 2. 2-iodo-3-hydroxypyridine(40263-57-8) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodopyridin-3-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189409#2-iodopyridin-3-ol-spectroscopic-data-nmr-ir-ms]

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